5-Propargylamino-3'-azidomethyl-dCTP: A Technical Guide for Researchers and Drug Development Professionals
5-Propargylamino-3'-azidomethyl-dCTP: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, mechanism, and application of a key reversible terminator in next-generation sequencing and bioconjugation.
Introduction
5-Propargylamino-3'-azidomethyl-2'-deoxycytidine-5'-triphosphate (5-Propargylamino-3'-azidomethyl-dCTP) is a chemically modified deoxynucleoside triphosphate that plays a pivotal role in the advancement of next-generation sequencing (NGS) technologies.[1][2] This molecule is ingeniously designed with two key functional moieties: a propargylamino group at the 5-position of the cytosine base and an azidomethyl group at the 3'-hydroxyl position of the deoxyribose sugar. This dual-functionality makes it an invaluable tool for sequencing by synthesis (SBS) and subsequent "click" chemistry applications.
The 3'-azidomethyl group serves as a reversible terminator of DNA synthesis.[3][4] Once incorporated into a growing DNA strand by a DNA polymerase, it blocks the 3'-OH group, preventing further chain elongation. This temporary halt allows for precise, single-base incorporation and subsequent imaging for base identification. The terminator can then be efficiently cleaved under mild conditions to regenerate a free 3'-OH group, enabling the next cycle of nucleotide addition.[3][5]
Concurrently, the 5-propargylamino group, which contains a terminal alkyne, acts as a bioorthogonal handle for click chemistry.[1] This allows for the covalent attachment of a wide array of molecules, such as fluorescent dyes for detection, without interfering with the enzymatic incorporation of the nucleotide. This technical guide provides a comprehensive overview of 5-Propargylamino-3'-azidomethyl-dCTP, including its synthesis, mechanism of action, and detailed protocols for its application in research and development.
Chemical Properties and Synthesis
5-Propargylamino-3'-azidomethyl-dCTP is a nucleoside analog that can be used in DNA synthesis and DNA sequencing.[1][2] Its structure is based on deoxycytidine triphosphate, with modifications at both the base and the sugar moieties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁N₇O₁₂P₃ | N/A |
| Molecular Weight | 576.26 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Water | N/A |
| Storage Conditions | -20°C, protected from light | N/A |
Synthesis Pathway
The synthesis of 5-Propargylamino-3'-azidomethyl-dCTP is a multi-step process that begins with the modification of the deoxycytidine nucleoside, followed by phosphorylation to the triphosphate form. The key steps, as inferred from related syntheses and patent literature, are outlined below.[1][2][6][7]
Caption: Synthetic pathway for 5-Propargylamino-3'-azidomethyl-dCTP.
Experimental Protocol: Synthesis
1. Synthesis of 5-Propargylamino-2'-deoxycytidine: This step typically involves a Sonogashira coupling reaction between 5-iodo-2'-deoxycytidine and propargylamine.
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Materials: 5-iodo-2'-deoxycytidine, propargylamine, tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, triethylamine, and a suitable solvent like DMF.
-
Procedure:
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Dissolve 5-iodo-2'-deoxycytidine in anhydrous DMF.
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Add triethylamine, followed by propargylamine.
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Degas the mixture with argon or nitrogen.
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Add the palladium and copper catalysts.
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Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.
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Purify the product by column chromatography.
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2. Synthesis of 5-Propargylamino-3'-O-azidomethyl-2'-deoxycytidine: The 3'-hydroxyl group is protected with an azidomethyl group.
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Materials: 5-Propargylamino-2'-deoxycytidine, a suitable azidomethylating agent (e.g., generated in situ from azidomethyl phenyl sulfide (B99878) and a promoter), and an anhydrous solvent.
-
Procedure:
-
Dissolve the protected nucleoside in an anhydrous solvent.
-
Add the azidomethylating reagent and a promoter.
-
Stir the reaction at the appropriate temperature, monitoring for completion.
-
Purify the product.
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3. Triphosphorylation: The final step is the conversion of the modified nucleoside to its 5'-triphosphate form.
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Materials: 5-Propargylamino-3'-O-azidomethyl-2'-deoxycytidine, a phosphorylating agent (e.g., phosphorus oxychloride or a phosphoramidite-based method), and a suitable solvent.
-
Procedure:
-
Dissolve the modified nucleoside in a suitable solvent (e.g., trimethyl phosphate).
-
Cool the reaction to 0°C and add the phosphorylating agent.
-
After the initial reaction, quench with a buffer and add pyrophosphate.
-
Purify the final product by ion-exchange chromatography.
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Mechanism of Action in Sequencing by Synthesis
5-Propargylamino-3'-azidomethyl-dCTP is a cornerstone of many NGS platforms that utilize a cyclic reversible termination (CRT) approach. The process involves a series of enzymatic and chemical steps that are repeated for each base in the DNA sequence.
Caption: Workflow for Sequencing by Synthesis using 5-Propargylamino-3'-azidomethyl-dCTP.
Enzymatic Incorporation
The incorporation of 5-Propargylamino-3'-azidomethyl-dCTP into the growing DNA strand is catalyzed by a DNA polymerase. The efficiency of this step is crucial for the overall performance of the sequencing reaction. While the modifications to the nucleotide can affect the kinetics of incorporation, engineered DNA polymerases, such as variants of 9°N DNA polymerase and Therminator DNA polymerase, have been developed to efficiently utilize these modified substrates.[3]
| DNA Polymerase | Substrate | k_pol (s⁻¹) | K_m (µM) | k_pol/K_m (µM⁻¹s⁻¹) | Reference |
| Therminator | Natural dNTPs | ~15 | ~0.5 | ~30 | [8] |
| Therminator | 3'-O-azidomethyl-TTP | Not Incorporated | - | - | [9] |
| Engineered KOD pol | 3'-O-azidomethyl-dATP-Cy3 | - | - | >20-fold improvement over initial variant | N/A |
Reversible Termination and Cleavage
Upon incorporation, the 3'-azidomethyl group effectively blocks the 3'-hydroxyl, preventing the DNA polymerase from adding the next nucleotide. This provides a window for the imaging step to identify the incorporated base.
The cleavage of the 3'-azidomethyl group is typically achieved using a mild reducing agent, most commonly tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][5] This reaction is highly efficient and proceeds under aqueous conditions that are compatible with the DNA and the solid support.
Caption: Cleavage of the 3'-azidomethyl group by TCEP.
Experimental Protocol: Sequencing by Synthesis
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Library Preparation: Prepare a DNA library with adapters suitable for the sequencing platform.
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Cluster Generation: Amplify the library fragments on a solid support (e.g., a flow cell) to create clusters of identical DNA molecules.
-
Sequencing Reaction:
-
Incorporation: Introduce a mixture of the four 3'-O-azidomethyl-dNTPs (A, C, G, T), each labeled with a unique fluorophore, and a DNA polymerase. The polymerase will incorporate the complementary nucleotide to the template strand.
-
Wash: Remove unincorporated nucleotides.
-
Imaging: Excite the flow cell with lasers and capture the fluorescent signal from each cluster to determine the incorporated base.
-
Cleavage: Flow a solution of TCEP over the flow cell to cleave the 3'-azidomethyl group and the fluorescent dye (if attached via a cleavable linker).
-
Wash: Remove the cleavage reagents and byproducts.
-
-
Repeat: Repeat the sequencing cycle for a desired number of reads.
Application in Click Chemistry
The presence of the propargylamino group on the cytosine base provides a powerful tool for post-synthetic modification of the DNA through click chemistry.[1] The terminal alkyne can readily react with azide-containing molecules in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
This allows for a two-step labeling strategy where the modified nucleotide is first incorporated into the DNA, and then the reporter molecule (e.g., a fluorophore, biotin) is attached. This can be advantageous as it can improve the incorporation efficiency of the polymerase, which may be sterically hindered by a bulky reporter group directly attached to the nucleotide.
Caption: Click chemistry labeling of DNA containing 5-Propargylamino-dCTP.
Experimental Protocol: Click Chemistry Labeling of DNA
-
Incorporate 5-Propargylamino-dCTP: Synthesize DNA containing the alkyne-modified nucleotide using PCR or other enzymatic methods.
-
Prepare Click Reaction Mixture:
-
Dissolve the alkyne-containing DNA in a suitable buffer.
-
Add the azide-labeled reporter molecule.
-
Add a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA).
-
-
Incubate: Incubate the reaction at room temperature.
-
Purify: Purify the labeled DNA using a suitable method such as ethanol (B145695) precipitation or column purification to remove excess reagents.
Conclusion
5-Propargylamino-3'-azidomethyl-dCTP is a sophisticated molecular tool that has significantly contributed to the advancement of DNA sequencing and analysis. Its dual functionality as a reversible terminator and a click chemistry handle provides researchers with a versatile platform for a wide range of applications. A thorough understanding of its chemical properties, synthesis, and mechanism of action is essential for its effective utilization in the development of novel sequencing technologies, diagnostic assays, and tools for molecular biology research. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to harness the full potential of this powerful molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sequencing-by-synthesis: Fluorescent reversible 3’-O-blocked dNTPs - News Blog - Jena Bioscience [jenabioscience.com]
- 4. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Propargylamino-3'-azidomethyl-dCTP | DNA/RNA合成化学 | MCE [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
